molecular formula C9H10N2O3 B1395078 3-(2-Nitrophenoxy)azetidine CAS No. 1219948-86-3

3-(2-Nitrophenoxy)azetidine

Cat. No.: B1395078
CAS No.: 1219948-86-3
M. Wt: 194.19 g/mol
InChI Key: GQHOCWKTNHUTFL-UHFFFAOYSA-N
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Description

3-(2-Nitrophenoxy)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a nitrophenoxy group attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles.

Biochemical Analysis

Biochemical Properties

3-(2-Nitrophenoxy)azetidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can bind to certain transport proteins, affecting the transport and distribution of other molecules within the cell .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation . By modulating these pathways, this compound can alter gene expression and cellular metabolism. For example, it can upregulate the expression of antioxidant enzymes, thereby enhancing the cell’s ability to counteract oxidative damage . Furthermore, this compound has been found to affect cellular proliferation and apoptosis, making it a compound of interest in cancer research .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary. In vitro studies have demonstrated that prolonged exposure to this compound can lead to adaptive responses in cells, such as increased expression of detoxifying enzymes . In vivo studies have also indicated potential long-term effects on tissue function and overall organism health .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound can exert beneficial effects, such as enhanced antioxidant capacity and reduced inflammation . At higher doses, it can lead to toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then undergo further biotransformation, including conjugation reactions, to facilitate their excretion from the body . The interaction of this compound with these metabolic pathways can influence metabolic flux and the levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to accumulate in certain tissues . The distribution of this compound can affect its overall bioavailability and efficacy, as well as its potential toxicity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with other biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Nitrophenoxy)azetidine typically involves the reaction of 2-nitrophenol with azetidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the 2-nitrophenol, followed by the addition of azetidine to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent any side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(2-Nitrophenoxy)azetidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The azetidine ring can be opened under reductive conditions to form linear amines.

    Substitution: The nitrophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Amino derivatives of azetidine.

    Reduction: Linear amines.

    Substitution: Various substituted azetidines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(2-Nitrophenoxy)azetidine involves its interaction with specific molecular targets. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the azetidine ring can undergo ring-opening reactions to form reactive intermediates. These interactions and reactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Properties

IUPAC Name

3-(2-nitrophenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c12-11(13)8-3-1-2-4-9(8)14-7-5-10-6-7/h1-4,7,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHOCWKTNHUTFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501310443
Record name 3-(2-Nitrophenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501310443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219948-86-3
Record name 3-(2-Nitrophenoxy)azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219948-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Nitrophenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501310443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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